2-Chloro-5-nitrobenzotrifluoride

Process Chemistry Continuous-Flow Synthesis Nitration Selectivity

Researchers requiring regiospecific 2-chloro-5-nitro substitution for SNAr or impurity marker applications risk failed syntheses with incorrect isomers. This compound ensures the correct substitution pattern. • Enables selective nucleophilic displacement via para-NO₂ activation and ortho-CF₃ electronic effects. • Serves as the definitive Sorafenib Impurity 23 reference standard for ANDA submissions. • High purity minimizes catalyst poisoning during hydrogenation to 2-chloro-5-aminobenzotrifluoride.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 777-37-7
Cat. No. B146372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzotrifluoride
CAS777-37-7
Synonyms2-Chloro-5-nitro-a.a.a-trifluorotoluene
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
InChIKeyHQROXDLWVGFPDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrobenzotrifluoride Intermediate


2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7), also referred to as 1-chloro-4-nitro-2-(trifluoromethyl)benzene, is a polysubstituted aromatic compound bearing chloro, nitro, and trifluoromethyl substituents at the 2-, 5-, and 1-positions, respectively [1]. It serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials, owing to the strong electron‑withdrawing nature of its substituents . The compound is commercially available from multiple vendors with typical purities ranging from 97% to ≥99% (GC), and its melting point (ca. 22 °C) places it near ambient temperature, which has practical implications for handling and storage [2].

1 Versatile intermediate for SNAr, cross-coupling, and nitro reduction sequences.
2 Compatible with continuous-flow nitration; reported high process-level yield.
3 Definitive Sorafenib Impurity 23 marker; required for ANDA method validation.

2-Chloro-5-nitrobenzotrifluoride: Regioisomeric Integrity


Although several chloronitrobenzotrifluoride isomers share the identical molecular formula (C₇H₃ClF₃NO₂) and molecular weight (225.55 g mol⁻¹), the relative positions of the chlorine, nitro, and trifluoromethyl groups on the benzene ring dictate profoundly different reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions . The 2‑chloro‑5‑nitro substitution pattern places the chlorine leaving group ortho to the –CF₃ group and para to the –NO₂ group; this specific arrangement activates the C–Cl bond toward nucleophilic displacement to an extent not replicated by the 4‑chloro‑3‑nitro or 2‑chloro‑4‑nitro isomers, where the chlorine is meta or ortho/para to different directing groups [1]. Procurement of an unspecified “chloronitrobenzotrifluoride” or inadvertent substitution with a regioisomer can therefore lead to divergent reaction rates, altered product distributions, and failed impurity-marker applications, particularly when the compound is employed as a pharmacopoeial reference standard such as Sorafenib Impurity 23 [2].

Regioisomer 2-Cl-5-NO₂ vs. 4-Cl-3-NO₂ isomers may exhibit divergent SNAr rates and product distributions.
Impurity marker Only the authentic 2-Cl-5-NO₂ isomer meets system suitability for Sorafenib Impurity 23; incorrect isomer invalidates ANDA method validation.
Physical form Near-ambient melting point (ca. 22 °C) differs from liquid regioisomers; may affect handling, feeding, and storage logistics.

2-Chloro-5-nitrobenzotrifluoride vs. Analogues


Continuous-Flow Nitration Advantage

When 2-chloro-5-nitrobenzotrifluoride is manufactured via continuous-flow nitration of o-chlorobenzotrifluoride (feedstock I) with mixed nitric/sulfuric acid at 60 °C and 55 s residence time, the isolated yield reaches 96.13% with a chromatographic purity of 99.29% . In contrast, traditional batch nitration of 3-chlorobenzotrifluoride—a route that also yields the 5-nitro isomer as the major product—typically affords only 50–65% yield before chromatographic purification, with post‑purification purity potentially exceeding 97% only after rigorous isomer separation . The continuous-flow strategy thus delivers a >30 percentage‑point yield advantage while simultaneously achieving higher crude purity, which directly reduces purification burden and improves atom economy for large‑scale procurement.

Process Advantage
Data to verify
Yield: 96.13% (continuous flow) vs. 50–65% (batch) before purification
Purity: 99.29% vs. >97% after rigorous separation
Supports process-route procurement; reduces downstream purification burden.
Cross-study comparison; reported nitration conditions may vary by supplier.
Process Chemistry Continuous-Flow Synthesis Nitration Selectivity

SNAr Reactivity: Isomeric Comparison

A head-to-head kinetic study of chloronitrobenzotrifluoride isomers reacting with hydrazine in pure DMSO demonstrated that both 2‑chloro‑5‑nitrobenzotrifluoride (compound 1) and 4‑chloro‑3‑nitrobenzotrifluoride (compound 2) proceed via an addition‑elimination mechanism; however, the change in the nitro‑group position relative to the chlorine leaving group significantly alters the rate of formation and disappearance of the Meisenheimer intermediate [1]. Separately, the reaction of 4‑chloro‑3‑nitrobenzotrifluoride with piperidine in benzene has been quantified to exhibit only mild rate acceleration by the amine and a negligible kinetic deuterium isotope effect, consistent with rate‑limiting addition when chloride is the leaving group [2]. While the absolute second‑order rate constants for the 2‑chloro‑5‑nitro isomer under identical piperidine conditions remain to be published, the available mechanistic evidence confirms that the 2‑Cl‑5‑NO₂ substitution pattern provides a distinct kinetic landscape for nucleophilic displacement that cannot be extrapolated from the 4‑Cl‑3‑NO₂ isomer.

SNAr Reactivity
Head-to-head
2-Cl-5-NO₂: addition-elimination, distinct intermediate stability
4-Cl-3-NO₂: mild amine acceleration, negligible KIE
Guides SNAr sequence design; regioisomer reactivity not interchangeable.
Quantitative rate constants for 2-Cl-5-NO₂ under piperidine conditions not yet reported.
Physical Organic Chemistry Nucleophilic Aromatic Substitution Kinetic Isotope Effects

Physicochemical Property Differentiation

The 2‑chloro‑5‑nitro isomer exhibits a melting point of approximately 22 °C, a boiling point of 232 °C at atmospheric pressure (108 °C at 10 mmHg), and a density of 1.527 g mL⁻¹ at 25 °C [1]. Its closest regioisomer, 4‑chloro‑3‑nitrobenzotrifluoride (CAS 121‑17‑5), displays a melting point of −2 °C, a boiling point of 222 °C, and a density of 1.511 g mL⁻¹ . The 2‑bromo‑5‑nitro analog (CAS 367‑67‑9) is a solid at room temperature with a melting point of 41–44 °C . The near‑ambient melting point of the target compound means it can be handled as a low‑melting solid or a slightly super‑cooled liquid, offering flexibility in transfer and reactor charging that is not available with the fully liquid 4‑chloro‑3‑nitro isomer or the higher‑melting bromo analog.

Physicochemical Profile
Cross-study comparable
mp 22 °C vs. −2 °C (4-Cl-3-NO₂)
bp 232 °C vs. 222 °C
density 1.527 vs. 1.511 g/mL
Enables identity confirmation by mp; affects handling and feeding engineering.
Literature values; lot-specific analysis recommended.
Physicochemical Properties Procurement Specifications Isomer Differentiation

Sorafenib Impurity 23 Reference Standard

2‑Chloro‑5‑nitrobenzotrifluoride is explicitly designated as Sorafenib Impurity 23, a process‑related impurity arising during the synthesis of the multi‑kinase inhibitor Sorafenib [1]. In the context of ANDA (Abbreviated New Drug Application) submissions and pharmaceutical quality control, regulatory agencies require the use of the structurally exact impurity as a reference marker for method validation, system suitability, and batch‑release testing [2]. No other chloronitrobenzotrifluoride isomer—regardless of how closely it resembles the target compound in elemental composition—can serve as a valid surrogate for this purpose, because chromatographic retention time, mass spectral fragmentation, and detector response are inherently compound‑specific.

Impurity 23 Specification
Supporting evidence
Designated as Sorafenib Impurity 23; categorical requirement for ANDA method validation.
Isomeric substitution invalidates system suitability and regulatory method context.
ICH Q3A/Q3B; confirm CoA includes GC-MS, HPLC, NMR identity proof.
Pharmaceutical Quality Control Reference Standards Genotoxic Impurities

2-Chloro-5-nitrobenzotrifluoride Application Scenarios


Continuous-Flow Aminobenzotrifluoride Production

The high yield (96.13%) and purity (99.29%) achievable through continuous‑flow nitration, as documented on ChemicalBook, make the compound an ideal starting material for catalytic hydrogenation to 2‑chloro‑5‑aminobenzotrifluoride, a key intermediate for agrochemicals and fluorinated polyimides . The near‑ambient melting point facilitates continuous feeding, while the high initial purity minimizes catalyst poisoning during subsequent reduction steps.

ANDA Submission: Impurity 23 Qualification

Pharmaceutical companies pursuing generic Sorafenib approvals must characterize and control Impurity 23 according to ICH Q3A thresholds [1]. 2‑Chloro‑5‑nitrobenzotrifluoride is the definitive chemical entity for this impurity marker, and procurement of a Certificate of Analysis confirming identity by GC‑MS, HPLC, and NMR is essential for regulatory submission. No isomeric substitution is acceptable for system suitability testing.

SNAr Etherification for Polyimide Monomers

The 2‑Cl‑5‑NO₂ substitution pattern has been specifically exploited in the synthesis of asymmetric trifluoromethylated bis(ether amine) monomers for high‑performance polyimides [2]. The para‑nitro group activates the C–Cl bond for nucleophilic displacement by phenoxide nucleophiles, while the ortho‑CF₃ group enhances solubility and optical transparency of the final polymer. Substituting the 4‑chloro‑3‑nitro isomer in this sequence would place the CF₃ group in a different position relative to the polymer backbone, altering dielectric properties and solubility.

Cross-Coupling: Ortho-CF3-Directed Addition

The specific 2‑chloro‑5‑nitro arrangement, with chlorine flanked by ortho‑CF₃ and para‑NO₂, creates a unique electronic environment for palladium‑catalyzed cross‑couplings. The strong electron‑withdrawing effect of both substituents accelerates oxidative addition relative to mono‑substituted aryl chlorides, while the trifluoromethyl group ortho to the C–Cl bond can influence regioselectivity in subsequent functionalization . This electronic profile is not reproduced by the 3‑nitro‑4‑chloro or 2‑nitro‑5‑chloro isomers.

Application
Selection Property
Validation Focus
Continuous-flow aminobenzotrifluoride production
Continuous-flow nitration compatibility; high initial purity
Yield/purity consistency; catalyst poisoning resistance during reduction
ANDA impurity method validation (Sorafenib)
Structural identity as Impurity 23; certificate of analysis
System suitability; chromatographic specificity; compliance with ICH Q3A/Q3B
SNAr etherification for polyimide monomers
2-Cl-5-NO₂ regiochemistry for phenoxide displacement
Polymer optical transparency; dielectric property retention
Pd-catalyzed cross-coupling
Ortho-CF₃ electronic activation; strong electron-withdrawing substituents
Oxidative addition rate; regioselectivity in subsequent functionalization

Technical Documentation Hub

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